molecular formula C16H18FN5O2 B2414557 1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396785-78-6

1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2414557
CAS No.: 1396785-78-6
M. Wt: 331.351
InChI Key: LCOMMYZWTJJKMD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-morpholinopyrimidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-methylphenyl)-3-(2-pyridinyl)urea
  • 1-(3-Fluoro-4-methylphenyl)-3-(2-pyrimidinyl)urea
  • 1-(3-Fluoro-4-methylphenyl)-3-(2-piperidinyl)urea

Uniqueness

1-(3-Fluoro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of the morpholinopyrimidine moiety, which can confer distinct biological activity and selectivity compared to other similar compounds. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-11-2-3-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOMMYZWTJJKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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